2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2,4-dimethylphenyl)acetamide
Description
This compound features a pyridazinone core substituted with a 4-chlorophenyl group at position 3, linked via an acetamide bridge to a 2,4-dimethylphenyl moiety. The pyridazinone ring (1,6-dihydropyridazin-6-one) provides a planar, heterocyclic framework that facilitates hydrogen bonding and π-π interactions, while the 4-chlorophenyl group enhances lipophilicity and electronic stability.
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(2,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2/c1-13-3-8-17(14(2)11-13)22-19(25)12-24-20(26)10-9-18(23-24)15-4-6-16(21)7-5-15/h3-11H,12H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNFYHJHUSLCPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2,4-dimethylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of appropriate precursors such as hydrazine derivatives with diketones or ketoesters.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions.
Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be attached through nucleophilic substitution reactions or via coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2,4-dimethylphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones to alcohols or to reduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2,4-dimethylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related molecules, focusing on core heterocycles, substituent effects, and inferred biological activities.
Structural and Functional Analogues
Table 1: Structural Comparison of Pyridazinone Derivatives
Key Observations:
Pyridazinone vs. Hydrazinylidene Cores: The target’s pyridazinone ring enables conjugation and hydrogen bonding, whereas hydrazinylidene derivatives (e.g., 13a) exhibit tautomerism and sulfonamide-related bioactivity (e.g., carbonic anhydrase inhibition) .
Substituent Effects :
- The 4-chlorophenyl group in the target compound increases electron-withdrawing effects compared to 4-fluorophenyl (), enhancing stability in oxidative environments.
- The 2,4-dimethylphenyl acetamide substituent improves metabolic stability relative to smaller groups (e.g., triazolyl in WH7) .
Biological Implications: Phenoxy acetamides like WH7 act as synthetic auxins, disrupting plant growth , while the target’s pyridazinone-acetamide hybrid may target similar pathways with modified selectivity.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations:
- The target’s predicted logP (~3.1) suggests moderate lipophilicity, suitable for membrane penetration in agrochemical applications.
- Higher melting points in sulfonamide derivatives (e.g., 13a) correlate with stronger intermolecular hydrogen bonding .
Research Findings and Implications
- Agrochemical Potential: The target’s structural similarity to WH7 and mefluidide suggests herbicidal or plant growth-regulating activity. Chlorophenyl groups are common in herbicides (e.g., 2,4-D), enhancing target binding to auxin receptors .
- Drug Development: Pyridazinone derivatives are explored for kinase inhibition and anti-inflammatory effects. The acetamide moiety may improve pharmacokinetics compared to carboxylic acid analogs () .
- Stability and Formulation : The 2,4-dimethylphenyl group likely reduces photodegradation, a common issue in chlorophenyl-containing compounds .
Biological Activity
The compound 2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2,4-dimethylphenyl)acetamide is a pyridazinone derivative that has garnered attention for its potential biological activities. This article explores the synthesis, biological mechanisms, and therapeutic implications of this compound based on diverse research findings.
Chemical Structure and Properties
- IUPAC Name : 2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(2,4-dimethylphenyl)acetamide
- Molecular Formula : C18H22ClN3O2
- Molecular Weight : 347.84 g/mol
- CAS Number : 921577-53-9
The structure features a chlorophenyl group and a pyridazinone core, which are essential for its biological activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyridazinone Core : Cyclization of hydrazine derivatives with diketones.
- Chlorophenyl Group Introduction : Achieved through electrophilic aromatic substitution.
- Amide Bond Formation : Reaction of diphenylacetic acid derivatives with amines or hydrazides.
The biological activity of this compound is linked to its ability to interact with specific molecular targets. It may modulate the activity of enzymes, receptors, or proteins involved in various biochemical pathways such as inflammation and cell proliferation.
Therapeutic Applications
Research indicates that this compound exhibits several promising therapeutic properties:
- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation. Studies have demonstrated its effectiveness against various cancer cell lines, with significant cytotoxic effects observed at low concentrations .
- Anti-inflammatory Properties : The compound also displays anti-inflammatory effects, which may be beneficial in treating conditions characterized by excessive inflammation.
- Analgesic Effects : Preliminary studies suggest that it may possess analgesic properties, providing pain relief through modulation of pain pathways.
Anticancer Studies
A notable study evaluated the anticancer effects of various pyridazinone derivatives, including our compound. The results indicated that it had an IC50 value significantly lower than standard chemotherapeutic agents, suggesting it could be a viable candidate for further development in cancer therapy .
In Vivo Studies
In vivo studies have demonstrated that the compound effectively reduces tumor growth in animal models. For instance, a study involving xenograft models showed a marked decrease in tumor volume when treated with this compound compared to control groups .
Data Table: Summary of Biological Activities
Q & A
Intermediate Research Question
- pH Stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC at 24/48/72 hours .
- Thermal Stability : Use TGA/DSC to determine decomposition temperatures (e.g., >200°C) .
- Metabolic Stability : Perform liver microsome assays (human/rat) to quantify half-life .
What strategies reconcile conflicting pharmacokinetic data in preclinical studies?
Advanced Research Question
- Compartmental Modeling : Use software like Phoenix WinNonlin to analyze absorption/distribution discrepancies .
- Interspecies Scaling : Adjust dosages based on allometric principles (e.g., body surface area) .
- Tracer Studies : Radiolabel the compound (e.g., ¹⁴C) to track metabolite pathways .
How to integrate heterogeneous catalysis for greener synthesis?
Intermediate Research Question
- Catalyst Screening : Test Pd/C or zeolites for coupling steps to reduce solvent waste .
- Solvent-Free Reactions : Employ ball-milling for cyclization steps, reducing DMF usage .
- Life Cycle Assessment (LCA) : Compare energy/raw material inputs vs. traditional routes .
What analytical techniques detect trace impurities affecting bioactivity?
Intermediate Research Question
- GC-MS Headspace Analysis : Identify volatile byproducts (e.g., residual solvents) .
- ICP-OES : Quantify heavy metal contaminants (e.g., Pd < 10 ppm) from catalytic steps .
- 2D-LC : Resolve isomeric impurities with orthogonal separation mechanisms .
How to design a feedback loop between computational and experimental data?
Advanced Research Question
Adopt ICReDD’s methodology:
- Step 1 : Use reaction path search algorithms (e.g., GRRM) to predict synthetic routes .
- Step 2 : Validate predictions via small-scale experiments and refine computational parameters .
- Step 3 : Feed experimental outcomes (e.g., yields, selectivity) into machine learning models for iterative optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
